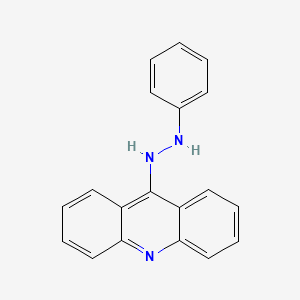

Acridine, 9-(2-phenylhydrazino)-

Description

BenchChem offers high-quality Acridine, 9-(2-phenylhydrazino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridine, 9-(2-phenylhydrazino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

97869-45-9 |

|---|---|

Molecular Formula |

C19H15N3 |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

1-acridin-9-yl-2-phenylhydrazine |

InChI |

InChI=1S/C19H15N3/c1-2-8-14(9-3-1)21-22-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,21H,(H,20,22) |

InChI Key |

PPORCBSFWVINJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for 9 2 Phenylhydrazino Acridine and Its Analogs

Development of Hybrid Structures

The development of hybrid molecules incorporating the acridine (B1665455) scaffold is a significant strategy in medicinal chemistry, aiming to combine the structural features of acridine with other pharmacologically active moieties to create new compounds with potentially enhanced or novel biological activities. While direct synthetic methodologies for creating hybrid structures starting from "Acridine, 9-(2-phenylhydrazino)-" are not extensively documented in the reviewed literature, the synthesis of hybrid structures based on the closely related 9-aminoacridine (B1665356) and other acridine derivatives provides a clear framework for how such molecules could be constructed. These strategies typically involve the formation of a covalent linkage between the acridine core, often at the 9-position, and another molecular entity.

One common approach to forming acridine-based hybrids is through the reaction of a reactive handle on the acridine ring with a suitable functional group on the partner molecule. For instance, the amino group of 9-aminoacridine can be condensed with various electrophiles such as phenacyl, benzoyl, and benzyl (B1604629) halides to create hybrid structures. nih.gov This principle can be extended to 9-(2-phenylhydrazino)-acridine, where the hydrazine (B178648) moiety offers a reactive nucleophilic site for condensation with aldehydes and ketones to form hydrazones. These hydrazone-linked hybrids are a well-established class of compounds. The synthesis of acridine N-acylhydrazone derivatives, for example, involves the reaction of acridine-4-carbohydrazide with various aryl aldehydes. mdpi.com A similar strategy could be envisioned starting from 9-hydrazinoacridine.

Furthermore, the hydrazone intermediate can serve as a precursor for the construction of more complex heterocyclic systems, leading to the formation of fused or linked hybrid structures. For instance, hydrazones can undergo cyclization reactions to form pyrazole (B372694) rings. The synthesis of pyrazolo-acridine hybrid compounds has been achieved through a three-component reaction of a pyrazole-carbaldehyde, cyclohexane-1,3-dione, and substituted aromatic amines, demonstrating the feasibility of linking pyrazole and acridine scaffolds. researchgate.netdergipark.org.tr Another approach involves the reaction of chalcones with phenylhydrazine (B124118) to form pyrazolines, which can be subsequently aromatized to pyrazoles. researchgate.net This suggests that a chalcone (B49325) derived from an acridine precursor could be reacted with phenylhydrazine to create an acridine-pyrazole hybrid.

The development of artemisinin-acridine hybrids represents another significant area of research. These hybrids have been synthesized by reacting 9-aminoacridines with artemisinin (B1665778) derivatives, often involving the formation of an amide or a similar linker. ptfarm.pl This highlights the versatility of the 9-aminoacridine scaffold in creating complex hybrid molecules with potent biological activities.

The following table summarizes various synthetic approaches for creating acridine-based hybrid structures, which could be adapted for the synthesis of hybrids based on 9-(2-phenylhydrazino)-acridine.

| Hybrid Structure Type | Starting Materials | Reaction Type | Resulting Hybrid | Ref |

| Acridine-Hydrazone | Acridine-4-carbohydrazide, Aryl aldehydes | Condensation | [(Acridin-4-yl)methylidene]benzohydrazides | mdpi.com |

| Pyrazolo-Acridine | Pyrazole-carbaldehyde, Cyclohexane-1,3-dione, Aromatic amines | Three-component reaction | Pyrazolo-acridine hybrids | researchgate.netdergipark.org.tr |

| Acridine-Thiadiazole/Triazole | Dimedone-derived hydrazide/thiosemicarbazide | Cyclization | Acridine-thiadiazole/triazole hybrids | nih.gov |

| Artemisinin-Acridine | 6,9-dichloro-2-methoxyacridine, Appropriate amine, Artemisinin derivative | Nucleophilic substitution followed by coupling | Artemisinin-acridine hybrids | ptfarm.pl |

| Acridine-Benzothiazole | 9-Azidoacridine, Phosphorane ylide | Staudinger-aza-Wittig reaction | Acridine-benzothiazole imines | |

| Acridine-Isoxazole | N-hydroxyacridine-9-carbimidoyl chloride, Alkenes/Alkynes | Cycloaddition | Acridine-isoxazole hybrids | chempap.org |

These synthetic strategies underscore the chemical tractability of the acridine scaffold for the development of diverse hybrid molecules. The functional groups on both the acridine core and the partner molecule can be readily manipulated to explore a wide range of chemical space and to optimize the properties of the resulting hybrid compounds.

Elucidation of Molecular and Cellular Mechanisms of Action

DNA Intercalation and Binding Interactions

The primary mechanism through which many acridine (B1665455) derivatives exert their effects is by binding to DNA. nih.gov This interaction can occur through different modes, including intercalation, groove binding, or a combination of both, leading to significant disruption of DNA-dependent processes. nih.govnih.gov

Structural Basis of DNA Interaction

The interaction of acridine compounds with the DNA double helix is a complex process governed by their distinct structural features. The planar, polyaromatic nature of the acridine core allows it to insert itself between the base pairs of DNA, a process known as intercalation. nih.govnih.gov This insertion is primarily stabilized by π-π stacking interactions between the aromatic system of the acridine and the DNA base pairs. nih.gov

For acridine derivatives, the substituent at the 9-position plays a critical role in modulating the mode and affinity of DNA binding. ontosight.aiacs.org In the case of Acridine, 9-(2-phenylhydrazino)-, the phenylhydrazino group at this position is expected to significantly influence its interaction. While direct structural studies on this specific compound are limited, research on related acridine-hydrazone derivatives provides valuable insights.

Studies on a series of acridine N-acylhydrazone derivatives using UV-Vis spectroscopy showed a hypochromic effect (a decrease in molar absorptivity) and a slight hypsochromic shift (blue shift) upon addition of calf thymus DNA (ctDNA). nih.govmdpi.com These spectral changes are indicative of an interaction between the hydrazone derivatives and the DNA helix. nih.govmdpi.com The binding constants (Kb) for these acridine N-acylhydrazone derivatives were calculated to be in the range of 1.01–3.18 × 10³ M⁻¹, suggesting a weaker interaction than that of classical intercalators, whose binding constants are typically in the range of 10⁴ to 10⁶ M⁻¹. mdpi.com

Table 1: DNA Binding Parameters for Related Acridine N-Acylhydrazone Derivatives

| Compound | Substituent (R) on Phenyl Ring | Hypochromicity (%) | Wavelength Shift (Δλ, nm) | Binding Constant (Kb, M⁻¹) |

|---|---|---|---|---|

| 3a | -H | 16 | 1 | 1.01 x 10³ |

| 3b | -F | 51 | 9 | 3.18 x 10³ |

| 3c | -Cl | 35 | 3 | 1.48 x 10³ |

| 3d | -Br | 41 | 1 | 1.83 x 10³ |

Data sourced from studies on acridine N-acylhydrazone derivatives, which are structurally related to Acridine, 9-(2-phenylhydrazino)-. The data indicates interaction with calf thymus DNA (ctDNA). nih.govmdpi.com

Impact on DNA Replication and Integrity

By binding to the DNA template, acridine derivatives can create a physical barrier that obstructs the action of polymerases and other proteins involved in DNA replication and transcription. ontosight.ai This interference can halt these fundamental cellular processes, ultimately leading to cell death. nih.gov The formation of a drug-DNA complex modifies the structure of DNA, making replication impossible. nih.gov

Studies on 9-phenylacridine (B188086), an analog of the title compound, have demonstrated that it can induce DNA damage within cells. nih.gov When combined with UVA radiation, 9-phenylacridine was shown to sensitize cells, leading to enhanced DNA damage, which suggests that the acridine scaffold can play a role in processes that compromise DNA integrity. nih.gov The binding of acridine derivatives can prevent the proper functioning of enzymes that require access to the DNA strands, thereby disrupting the integrity of the genome and inhibiting cell proliferation. ias.ac.in The inhibition of DNA replication is a key mechanism for the anticancer effects of this class of compounds. ontosight.ai

Enzyme and Protein Target Modulation

Beyond direct DNA binding, the biological activity of acridine derivatives involves their interaction with and modulation of crucial cellular enzymes and proteins.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a critical role in replication, transcription, and chromosome segregation. ceon.rs They are a well-established target for many anticancer drugs. scirp.org Acridine derivatives, most notably amsacrine, are known to function as topoisomerase II inhibitors. ceon.rsnih.gov These agents act as "topoisomerase poisons" by stabilizing the covalent complex formed between topoisomerase and DNA (the cleavage complex). scirp.org This prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks and subsequent cell death. scirp.org

Research into acridine-based compounds has confirmed their activity against these enzymes.

Topoisomerase I: Molecular modeling studies have suggested that 9-phenylacridine and its derivatives have the potential to act as topoisomerase I inhibitors. nih.gov Furthermore, certain thiazacridine and imidazacridine derivatives, which couple the acridine core with other heterocyclic nuclei, have demonstrated moderate inhibitory activity against human topoisomerase I. mdpi.com

Topoisomerase II: The acridine scaffold is a core component of many topoisomerase II inhibitors. ceon.rsnih.gov A series of novel acridine N-acylhydrazone derivatives were synthesized specifically as potential topoisomerase I/II inhibitors, highlighting the perceived potential of the acridine-hydrazone structure in this context. nih.govmdpi.com Similarly, spiro-acridine compounds have been reported as inhibitors of human topoisomerase IIα. researchgate.net

The general mechanism involves the acridine moiety intercalating into the DNA, which then interferes with the enzyme's function. ceon.rsbohrium.com This interference can be catalytic, by blocking the enzyme from binding to or cleaving DNA, or it can be through poisoning the enzyme by trapping the DNA-enzyme complex. scirp.orgelsevierpure.com

Cholinesterase Inhibition (AChE and BChE)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govdrugbank.com

Numerous compounds containing a 9-aminoacridine (B1665356) moiety are potent inhibitors of both AChE and BChE. nih.govnih.gov For instance, Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first FDA-approved drug for Alzheimer's disease based on this mechanism. nih.gov Molecular docking studies of other acridine derivatives have also predicted strong binding affinities for acetylcholinesterase. scirp.orgucj.org.ua However, the available scientific literature has largely focused on 9-aminoacridine derivatives. Specific studies evaluating the cholinesterase inhibitory activity of Acridine, 9-(2-phenylhydrazino)- or other acridine-hydrazone derivatives are not prominent, and it is unclear if the phenylhydrazino group can functionally mimic the amino group required for potent inhibition.

Interaction with Cell Cycle Regulatory Proteins

The cell cycle is a tightly regulated process controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins, to ensure faithful cell division. ceon.rs Disruption of the cell cycle is a common mechanism of action for anticancer agents.

Acridine derivatives have been shown to interfere with cell cycle progression.

The related compound 9-phenylacridine was found to cause cell cycle arrest at the G2/M phase in A375 melanoma cells. nih.gov

A chalcone-acridine hybrid derivative was also shown to induce G2/M cell cycle arrest and was associated with the generation of reactive oxygen species and DNA damage. mdpi.com

The use of fluorescent dyes like Acridine Orange is common in cell cycle studies to analyze DNA content and distinguish between different phases.

While these findings indicate that the acridine scaffold can lead to cell cycle arrest, this effect is often a downstream consequence of other cellular events, such as DNA damage or topoisomerase inhibition, which activate cellular checkpoints. mdpi.com For example, DNA damage can activate kinases that lead to the arrest of the cell cycle to allow for repair. elsevierpure.com Direct evidence of Acridine, 9-(2-phenylhydrazino)- binding to and modulating specific cell cycle regulatory proteins like CDKs or cyclins is not yet established in the reviewed literature.

Other Identified Protein Interactions

While the primary mechanisms of many acridine compounds involve DNA intercalation, research has identified several other protein targets. For the related compound 9-phenyl acridine, interactions with Poly (ADP-ribose) polymerase-1 (PARP1) have been reported. jocpr.com Computational docking and molecular dynamic simulations have suggested that 9-phenyl acridine can bind to the NAD+ binding pocket of human PARP1, interacting with catalytically important amino acid residues. jocpr.com This interaction is significant as PARP1 is a key enzyme in DNA repair, and its inhibition can sensitize cancer cells to therapeutic agents. jocpr.comnih.gov Post-treatment with 9-phenyl acridine in A375 cells was found to prevent NAD+ depletion in DNA-damaged cells, confirming its inhibitory activity on hPARP1. jocpr.com

The broader class of acridine derivatives has been investigated for interactions with other proteins as well. For instance, Acridine Yellow G, a tricyclic acridine derivative, has been shown to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR). nih.gov Some acridine derivatives have also been explored for their potential to interact with Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD-dependent lysine (B10760008) deacylases involved in cell cycle regulation and gene expression. mdpi.comnih.gov The interaction of acridine compounds with Focal Adhesion Kinase (FAK) is another area of interest, given FAK's central role in integrin-initiated signal transduction pathways. nih.gov

| Interacting Protein | Compound Studied | Key Findings |

| PARP1 | 9-Phenyl Acridine | Binds to the NAD+ pocket, inhibiting its DNA repair function. jocpr.com |

| EGFR | Acridine Yellow G | Inhibits EGFR kinase activity. nih.gov |

| SIRT2 | Acridine Derivatives | Investigated for potential inhibitory interactions. mdpi.comnih.gov |

| FAK | Acridine Derivatives | Area of interest due to FAK's role in cell signaling. nih.gov |

Cellular Signaling Pathway Perturbations

Induction of Apoptosis Pathways

Acridine, 9-(2-phenylhydrazino)- and its related analogs have been shown to trigger programmed cell death, or apoptosis, through various cellular mechanisms. Studies on 9-phenyl acridine (ACPH) in A375 human melanoma cells demonstrated that the compound induces apoptosis through a mitochondria-mediated caspase-dependent pathway. nih.gov This process involves the lowering of the mitochondrial membrane potential, an increase in the pro-apoptotic Bax protein, the release of cytochrome C from the mitochondria, and the subsequent activation of caspase-3. nih.gov The activation of caspase-3 is a critical step, as it cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govresearchgate.net

The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. thermofisher.com The findings with 9-phenyl acridine point towards the activation of the intrinsic pathway, highlighted by the upregulation of Bax, a pro-apoptotic member of the Bcl-2 family, which facilitates the release of cytochrome C. nih.govnih.gov

Cell Cycle Arrest Phenomena

In addition to inducing apoptosis, acridine derivatives can perturb the normal progression of the cell cycle, often leading to arrest at specific checkpoints. This allows the cell to repair DNA damage before proceeding with division, or if the damage is too severe, to initiate apoptosis. Research on 9-phenyl acridine (ACPH) revealed that it causes a blockage in the G2/M phase of the cell cycle in A375 cells. nih.gov This arrest prevents cells from entering mitosis, thereby halting proliferation. nih.gov

Other studies on different acridine derivatives have shown cell cycle arrest at various phases, including G0/G1 and S phase, indicating that the specific substitution on the acridine ring can influence the cellular response. researchgate.net For example, a chalcone-acridine hybrid was found to cause G2/M cell cycle arrest in melanoma cells, which was associated with changes in the expression of key regulatory proteins like cyclin B1 and p21. mdpi.com The ability to halt the cell cycle is a crucial aspect of the anticancer potential of these compounds. nih.govmdpi.com

| Compound/Derivative | Cell Line | Effect on Cell Cycle |

| 9-Phenyl Acridine (ACPH) | A375 (Melanoma) | G2/M phase arrest nih.gov |

| Chalcone-Acridine Hybrid | Melanoma Cells | G2/M phase arrest mdpi.com |

| Various Acridine Derivatives | HCT116 (Colon) | S phase arrest researchgate.net |

Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is another important mechanism through which acridine compounds can exert their cellular effects. ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide, which can cause damage to DNA, proteins, and lipids when present in excess. cropj.com

In the context of 9-phenyl acridine (ACPH), studies have shown that its photosensitizing effects are mediated through the enhancement of intracellular ROS. nih.gov When combined with UVA radiation, ACPH treatment in A375 cells led to increased ROS production, which in turn sensitized the cells to DNA damage and induced apoptotic death. nih.gov The generation of ROS can be a double-edged sword; while it contributes to the cytotoxic effects against cancer cells, it can also cause damage to healthy cells. bio-integration.orgmdpi.com The interplay between ROS generation and the cellular antioxidant defense systems is a critical determinant of the ultimate cellular fate. frontiersin.org

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Correlating Substituent Effects on the Acridine (B1665455) Ring with Biological Outcomes

The substitution pattern on the tricyclic acridine ring system is a critical determinant of the biological activity of 9-(2-phenylhydrazino)acridine derivatives. Research has consistently shown that the nature and position of substituents can significantly modulate the potency and selectivity of these compounds against various biological targets.

The presence of electron-donating groups on the acridine ring often enhances biological activity. For instance, an electron-donating group at the C2 position of the acridine ring has been found to increase anticancer activity. ceon.rs Specifically, methoxy (B1213986) (-OCH3) groups at the C2 position are considered essential for bioactivity. mdpi.com The introduction of chloro (-Cl) and methoxy substituents into the acridine structure has been linked to higher inhibitory activity against β-hematin formation, which is a crucial target in antimalarial drug development. ceon.rs Furthermore, the antileishmanial activity of acridine derivatives is enhanced by substituents with a positive mesomeric effect, such as –OCH3 and –Cl. nih.gov

The position of these substituents is as crucial as their electronic nature. Studies on 9-anilinoacridines, a closely related class of compounds, have shown that substituents at the 8,9-dimethoxy positions are necessary for biological effects. mdpi.com In contrast, while a methoxy group at position 2 is vital, one at position 3 is not considered essential for bioactivity. mdpi.com The development of 3,9-disubstituted and 3,6,9-trisubstituted acridines underscores the importance of the substitution pattern in targeting telomeric DNA and inducing G-quadruplex formation, a mechanism relevant to anticancer activity. mdpi.com Some derivatives, such as those with methoxy and nitro substitutions on the acridine backbone, have been investigated for their potential anticancer properties. ontosight.ai

The following table summarizes the effect of various substituents on the acridine ring on the biological activity of its derivatives.

| Position on Acridine Ring | Substituent | Observed Biological Effect | Reference(s) |

| C2 | Electron-donating group | Increased anticancer activity | ceon.rs |

| C2 | -OCH3 | Essential for bioactivity | mdpi.com |

| C2, C6 | -OCH3, -Cl | Beneficial for antileishmanial activity | nih.gov |

| C2, C3 (on attached benzene (B151609) ring) | -OCH3, -CF3 | Potent anticancer activity | ceon.rs |

| General | -Cl, -OCH3 | Higher inhibition of β-hematin formation | ceon.rs |

| 8, 9 | -OCH3 | Necessary for biological effects | mdpi.com |

Role of the Hydrazino Linker and Phenyl Moiety in Biological Potency

The hydrazino linker (-NH-NH-) and the attached phenyl group are not mere spacers but play active roles in modulating the biological profile of 9-(2-phenylhydrazino)acridine compounds.

The linker itself is a key structural feature. A compound featuring an acridine core connected via a hydrazine (B178648) linker to two sulfamoylphenyl groups has demonstrated both anti-cancer and anti-inflammatory properties. ontosight.ai The length of this linker is critical; studies on related disubstituted acridines revealed that as the length of the linker chain between the acridine and the benzene ring increased, the inhibitory activity of the derivatives decreased. mdpi.com The chemical properties of the hydrazino group are also significant. For example, the regioselectivity of phenylhydrazine's reaction with acridin-9-yl isothiocyanate is influenced by the solvent, which affects the nucleophilicity of the linker's nitrogen atoms. researchgate.net

The phenyl moiety offers a versatile platform for structural modification. Substituting the phenyl ring can dramatically alter biological potency. For instance, a series of compounds with a phenylhydrazinocarbonylmethyl group attached to the acridine structure have been explored for antitumor activity. researchgate.net The antifungal activity of tetronic acid derivatives was found to be dependent on a substituted phenylhydrazine (B124118) moiety. nih.gov In a specific example, the presence of a trifluoromethyl (-CF3) group at position C3 of the benzene ring, combined with a methoxy group at C2 of the acridine ring, resulted in a compound with potent activity against tested cancer cell lines. ceon.rs

The table below illustrates the importance of the linker and phenyl group in derivative design.

| Linker/Phenyl Moiety Feature | Compound Series / Example | Biological Implication | Reference(s) |

| Hydrazine Linker | N-(4-sulfamoylphenyl)-9-[2-(4-sulfamoylphenyl)hydrazino]acridine-4-carboxamide | Anti-cancer and anti-inflammatory activity | ontosight.ai |

| Linker Length | 3,9-disubstituted acridines | Increased length reduced inhibitory effect | mdpi.com |

| Substituted Phenylhydrazine | Phenylhydrazinocarbonylmethyl acridines | Antitumor activity | researchgate.net |

| Substituted Phenylhydrazine | Phenylhydrazine substituted tetronic acids | Antifungal activity | nih.gov |

| No Linker | 9-Phenyl acridine | Anticancer activity | nih.gov |

Stereochemical and Conformational Influences on Activity

A defining characteristic for the bioactivity of many acridine derivatives is the planarity of the flat, tricyclic acridine ring system. ceon.rsnih.gov This planarity is a critical prerequisite for the molecule's ability to intercalate, or "slip in," between the base pairs of the DNA double helix. mdpi.comresearchgate.netcrimsonpublishers.com This non-covalent interaction distorts the DNA structure, thereby interfering with crucial cellular processes such as DNA replication and transcription, which can lead to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net The antibacterial action of acridines has also been attributed to this planar structure, which allows for effective DNA intercalation. ceon.rs

Molecular modeling studies have reinforced this concept, showing that 9-arylacridines can act as inhibitors of topoisomerase enzymes, a function that is dependent on their ability to adopt a conformation suitable for binding to the enzyme-DNA complex. crimsonpublishers.com The stability of the G-quadruplex complexes formed by some 9-aminoacridines, which can influence telomerase function, is also dictated by their ability to intercalate, a direct consequence of their conformation. mdpi.com While specific stereoisomers of Acridine, 9-(2-phenylhydrazino)- are not extensively detailed in the provided context, the general principles of acridine chemistry strongly suggest that any deviation from planarity would likely result in a significant loss of biological activity.

Physicochemical Parameters as Predictors of Biological Activity

The biological activity of 9-(2-phenylhydrazino)acridine derivatives can be quantitatively correlated with their physicochemical properties through Quantitative Structure-Activity Relationship (QSAR) studies. These models provide valuable insights into how parameters such as lipophilicity, electronic effects, and steric factors govern the journey of the drug to its target and its binding affinity.

Lipophilicity , often expressed as the logarithm of the octanol/water partition coefficient (logP), is a crucial parameter. mdpi.com It influences the solubility, absorption, distribution, metabolism, and excretion (ADMET) properties of a compound. QSAR analyses of related 9-anilinoacridines have shown that hydrophobicity affects the ability of the drug to enter the active site. ceon.rs

Electronic effects of substituents play a significant role in the drug's interaction with its binding site. ceon.rs These effects can influence the pKa of the molecule and its ability to form hydrogen bonds or other electrostatic interactions.

Steric factors , which relate to the size and shape of the molecule and its substituents, are critical for ensuring a proper fit with the biological target. Steric effects can influence the binding of the drug to its active site. ceon.rs 3D-QSAR studies, using methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to related compounds. For instance, predictive models were generated for phenylhydrazine-substituted tetronic acids, correlating their 3D structural features with antifungal activity. nih.gov These models help to visualize the favorable and unfavorable steric and electrostatic interaction fields, guiding the design of more potent analogues. nih.govijpsonline.commdpi.com

The table below outlines key physicochemical parameters and their influence on the biological activity of acridine derivatives.

| Physicochemical Parameter | Influence on Biological Activity | QSAR Finding/Relevance | Reference(s) |

| Hydrophobicity (logP) | Affects drug transport and entrance to the active site | Key parameter in ADMET profiling and QSAR models | ceon.rsmdpi.com |

| Electronic Effects | Modulates binding site interactions (e.g., pKa, H-bonding) | Affects drug's binding site affinity in QSAR for 9-anilinoacridines | ceon.rs |

| Steric Effects | Determines the fit of the drug to its active site | Influences binding; crucial in CoMFA/CoMSIA models | ceon.rsnih.govmdpi.com |

| Molecular Planarity | Essential for DNA intercalation | A fundamental requirement for the primary mechanism of action | ceon.rsnih.gov |

These QSAR studies provide a rational framework for optimizing the structure of 9-(2-phenylhydrazino)acridine derivatives, allowing for the targeted design of new compounds with improved efficacy. nih.govqsartoolbox.org

Advanced Research Methodologies and Computational Approaches

Spectroscopic Investigations of Molecular Interactions

Fluorescence Quenching Assays for Biomolecular Interactions

Fluorescence quenching is a powerful technique employed to investigate the binding interactions between small molecules, such as acridine (B1665455) derivatives, and biological macromolecules like proteins and nucleic acids. This method relies on the principle that the fluorescence intensity of an intrinsic fluorophore within the biomolecule (such as tryptophan or tyrosine residues in proteins) decreases upon interaction with a quencher molecule. The extent of this quenching can provide valuable information about the binding mechanism, affinity, and stoichiometry of the complex formed.

In a typical assay, the fluorescence emission spectrum of the biomolecule, for instance, human serum albumin (HSA), is recorded in the absence and presence of increasing concentrations of the acridine compound. A concentration-dependent quenching of the biomolecule's fluorescence indicates an interaction. mdpi.com The quenching mechanism can be classified as either dynamic, resulting from collisional encounters between the fluorophore and the quencher, or static, arising from the formation of a non-fluorescent ground-state complex. These mechanisms can be distinguished by analyzing the quenching data at different temperatures.

The efficiency of quenching is quantified by the Stern-Volmer constant (KSV), which is determined from the slope of the plot of F0/F versus the concentration of the quencher ([Q]), according to the Stern-Volmer equation:

F0/F = 1 + KSV[Q] = 1 + kqτ0[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively, kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of the quencher. mdpi.com For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated using the double logarithm equation:

log[(F0 - F)/F] = logKb + nlog[Q]

Studies on acridine N-acylhydrazone derivatives, which are structurally related to Acridine, 9-(2-phenylhydrazino)-, have demonstrated their ability to bind to HSA, with the primary binding site identified as Sudlow site I in the IIA subdomain, which is rich in tryptophan residues. mdpi.com Similarly, the interaction of these derivatives with calf thymus DNA (ctDNA) has been investigated, revealing an intercalative binding mode. mdpi.com

While specific experimental data for Acridine, 9-(2-phenylhydrazino)- is not available in the reviewed literature, the table below presents typical binding and quenching constants obtained for analogous acridine derivatives, illustrating the quantitative insights gained from fluorescence quenching assays.

| Compound | Biomolecule | KSV (M-1) | Kb (M-1) | n | Quenching Mechanism |

|---|---|---|---|---|---|

| Acridine Derivative 3a | HSA | 2.26 | 2.54 | ~1 | Static |

| Acridine Derivative 3b | ctDNA | - | 3.18 x 103 | - | Intercalation |

| Acridine-thiosemicarbazone CL-07 | ctDNA | 2.6 x 103 | 4.75 x 104 | - | Static |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of small molecules and their complexes with biomolecules at an atomic level. For compounds like Acridine, 9-(2-phenylhydrazino)-, NMR can provide crucial information on its conformation, configuration, and the specific mode of interaction with its biological targets.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is typically employed. 1H NMR spectra can reveal changes in the chemical shifts of the protons of both the acridine derivative and the biomolecule upon complex formation. These chemical shift perturbations (CSPs) can be used to map the binding interface.

2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for elucidating the three-dimensional structure of the complex. NOESY detects protons that are close in space (typically < 5 Å), and intermolecular NOEs between the acridine derivative and the biomolecule can provide direct evidence of their binding and define the geometry of the complex. For hydrazone-containing compounds, NOESY data can also be used to determine the conformation around the N-N bond. nih.gov

In the context of acridine-based N-acylhydrazones, NMR studies have been instrumental in determining their E/Z configuration and conformation. nih.gov For instance, the presence of duplicate signals in the NMR spectra of some derivatives has been attributed to the existence of EN-N/ZN-N conformers, and NOESY cross-peaks have been used to corroborate the structures of these conformers. nih.gov

While specific NMR data for complexes of Acridine, 9-(2-phenylhydrazino)- are not available, the following table summarizes the types of information that can be obtained from various NMR experiments for the structural elucidation of such complexes.

| NMR Experiment | Information Obtained |

|---|---|

| 1H NMR | Chemical shift perturbations upon binding, mapping of binding site. |

| 13C NMR | Changes in the electronic environment of carbon atoms upon complexation. |

| 15N NMR | Probing the involvement of nitrogen atoms in binding and hydrogen bonding. |

| 2D NOESY | Intermolecular distances, determination of the 3D structure of the complex, conformational analysis. |

| 2D COSY | Scalar coupling networks to confirm proton assignments. |

| 2D HSQC/HMBC | Correlation of proton and carbon signals for unambiguous resonance assignment. |

Mechanistic Probes and Biochemical Assays

Acridine derivatives are widely recognized for their biological activities, which are often attributed to their ability to intercalate into DNA and interfere with the function of essential cellular enzymes, such as topoisomerases. mdpi.com As such, compounds like Acridine, 9-(2-phenylhydrazino)- can be utilized as mechanistic probes in various biochemical assays to dissect cellular pathways and identify potential therapeutic targets.

One of the primary mechanisms of action for many acridine compounds is the inhibition of topoisomerases, enzymes that regulate DNA topology. nih.gov Acridine derivatives can act as topoisomerase poisons by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. The inhibitory activity of a compound like Acridine, 9-(2-phenylhydrazino)- can be assessed using in vitro topoisomerase relaxation assays. In such an assay, the ability of the compound to inhibit the enzyme-mediated relaxation of supercoiled plasmid DNA is monitored by agarose (B213101) gel electrophoresis. researchgate.net

The cytotoxic and antiproliferative effects of acridine derivatives are commonly evaluated using cell-based biochemical assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. nih.govarabjchem.org In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

While specific IC50 values for Acridine, 9-(2-phenylhydrazino)- are not documented in the searched literature, the following table provides examples of the cytotoxic activity of other acridine derivatives against various cancer cell lines, as determined by the MTT assay.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Acridine Derivative 8 | A549 (Lung Cancer) | ~6 |

| Acridine Derivative 9 | A549 (Lung Cancer) | ~6 |

| Amsacrine | A549 (Lung Cancer) | >20 |

| Acridine-thiosemicarbazone DL-08 | B16-F10 (Melanoma) | 14.79 |

Future Perspectives in Research on 9 2 Phenylhydrazino Acridine Compounds

Rational Design and Optimization of Novel Derivatives for Enhanced Efficacy

The advancement of 9-(2-phenylhydrazino)-acridine research is increasingly dependent on rational drug design to produce new derivatives with improved effectiveness and selectivity. This strategy goes beyond conventional synthesis, using a thorough understanding of structure-activity relationships (SAR) and computational modeling to direct molecular changes. acs.orgontosight.ai

A key area of focus will be the ongoing investigation of substitutions on both the acridine (B1665455) ring and the phenylhydrazine (B124118) group. ontosight.ai For example, adding different electron-donating or electron-withdrawing groups to the acridine core can alter the compound's electronic characteristics, flatness, and capacity to insert into DNA or bind to particular protein targets. Likewise, changes to the phenyl ring of the hydrazine (B178648) substituent, such as adding halogen atoms, nitro groups, or methoxy (B1213986) groups, have been demonstrated to affect biological activity. Future efforts will likely include synthesizing a broader range of similar compounds to create more detailed SAR models. researchgate.net

Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, will be vital in this effort. eurekalert.org QSAR models can pinpoint key molecular features that are linked to biological activity, enabling scientists to forecast the strength of new, unmade compounds. Molecular docking simulations can offer views into how these derivatives bind within the active sites of their target proteins, like topoisomerases. nih.govresearchgate.net This knowledge is essential for creating changes that boost binding strength and specificity, thereby improving therapeutic results while possibly lessening side effects. researchgate.net

One example of this method is the creation of compounds that can bypass drug resistance. By comprehending how cancer cells become resistant to current acridine-based drugs, scientists can develop new derivatives that are not affected by these resistance mechanisms. eurekalert.org This could involve changing the compound to be less prone to removal by efflux pumps or designing it to target different cellular pathways.

Investigation of Polypharmacology and Multi-Targeting Approaches

The conventional "one drug, one target" model is being progressively replaced by the knowledge that intricate diseases like cancer often include numerous, interconnected signaling pathways. nih.gov This has sparked a rising interest in polypharmacology, which involves creating single chemical compounds that can affect several targets at once. nih.gov The 9-(2-phenylhydrazino)-acridine framework is especially fitting for this method because of its capacity to interact with different biological macromolecules. nih.gov

Future studies will concentrate on deliberately creating 9-(2-phenylhydrazino)-acridine derivatives that function as multi-target-directed ligands. nih.gov For instance, a single compound could be developed to block both topoisomerase II and a particular protein kinase involved in cell growth, such as a tyrosine kinase. This dual-action method could result in combined anticancer effects and a reduced chance of drug resistance developing. nih.gov The idea is that by targeting two or more sites, the cancer cell is less likely to overcome the blockage of a single pathway.

Examining these multi-targeting agents will necessitate a mix of advanced laboratory and computer-based methods. nih.gov High-throughput screening against a variety of relevant biological targets can find initial multi-target compounds. Following this, computational analyses, like molecular dynamics simulations, can be used to see how a single molecule can effectively attach to various target proteins. This insight is key to refining these multi-targeting ligands to get the right balance of effects on each target.

Moreover, the study of polypharmacology also includes merging the DNA-intercalating capabilities of the acridine core with the inhibition of other vital cellular enzymes. For example, derivatives could be formulated to not only harm DNA but also to block DNA repair enzymes, resulting in a stronger cell-killing effect in cancer cells. researchgate.net

Exploration of Emerging Biological Applications

While the main emphasis of 9-(2-phenylhydrazino)-acridine research has been its anticancer capabilities, the distinct chemical makeup of this framework indicates its suitability for a wider array of therapeutic uses. ontosight.ainih.gov Future studies will probably delve into these new biological functions, paving the way for fresh drug discovery paths.

A significant area of interest is the creation of treatments for neurodegenerative diseases. The clumping of proteins like amyloid-beta and tau is a key feature of Alzheimer's disease. The flat aromatic structure of the acridine ring can interact with the beta-sheet formations of these protein clumps, possibly stopping their creation or helping to break them apart. Research into new 9-(2-phenylhydrazino)-acridine derivatives could lead to therapies that alter the course of Alzheimer's and other neurodegenerative disorders.

Another promising field is the development of new antiviral treatments. nih.gov Certain acridine derivatives have demonstrated effectiveness against various viruses, and the 9-(2-phenylhydrazino)-acridine framework could be adjusted to focus on particular viral proteins or functions. For instance, compounds could be formulated to stop viral replication by targeting viral polymerases or to prevent viruses from entering host cells. With the persistent danger of new and drug-resistant viruses, creating new antiviral drugs with different ways of working is a vital research area.

Additionally, the possibility of these compounds serving as antiparasitic agents, especially against diseases like malaria and leishmaniasis, requires more research. nih.govnih.gov The capacity of acridines to insert into the DNA of these parasites can be used to create new and effective treatments. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully tap into the therapeutic capabilities of 9-(2-phenylhydrazino)-acridine derivatives, a more profound and comprehensive grasp of their action mechanisms is necessary. The use of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial in obtaining this wide-ranging view. nih.govazolifesciences.com These technologies permit a global examination of cellular changes following drug administration, yielding a trove of data that goes beyond the drug's direct target. mdpi.com

Transcriptomics, using methods like RNA sequencing, can show how treatment with a 9-(2-phenylhydrazino)-acridine derivative changes a cell's gene expression pattern. mdpi.com This can assist in pinpointing the signaling pathways most influenced by the drug and can bring to light unforeseen side effects. For instance, a transcriptomic study might show that a compound intended as a topoisomerase inhibitor also markedly reduces the expression of genes related to blood vessel formation.

Proteomics, the extensive study of proteins, can identify the direct protein targets of a drug and can also detail the subsequent alterations in protein expression and post-translational modifications. azolifesciences.com This can offer a more direct insight into the drug's mode of action and can aid in finding biomarkers that could forecast a patient's reaction to the drug. jci.org

Metabolomics, the analysis of small molecule metabolites, can give a snapshot of a cell's metabolic condition and how it is affected by drug treatment. This can be especially helpful for comprehending how a drug influences cellular energy and for spotting metabolic weaknesses that could be therapeutically targeted. mdpi.com

By combining data from these varied omics platforms, scientists can create detailed models of the cellular reaction to 9-(2-phenylhydrazino)-acridine derivatives. embopress.org This systems-level insight will be vital for choosing the most promising drug candidates, for tailoring treatment plans, and for finding new therapeutic uses for this adaptable class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 9-substituted acridine derivatives, such as 9-(2-phenylhydrazino)-acridine?

- Methodology :

- Ullmann Condensation : React o-chlorobenzoic acid with aniline to form diphenylamine-2-carboxylic acid, followed by cyclization with POCl₃ to yield 9-chloroacridine .

- Phenylhydrazine Attachment : React 9-chloroacridine with phenylhydrazine under basic conditions (e.g., ethanol reflux) to substitute the chlorine atom. This leverages the nucleophilic aromatic substitution mechanism common in acridine chemistry .

Q. How can the structural integrity of 9-(2-phenylhydrazino)-acridine be validated post-synthesis?

- Analytical Techniques :

- Fluorescent Scanning : Use thin-layer chromatography (TLC) with fluorescent indicators to detect hydrolysis products (e.g., free acridone) .

- Spectroscopy : Confirm the hydrazino group via FT-IR (N-H stretch ~3300 cm⁻¹) and UV-Vis (acridine π→π* transitions at 250–400 nm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS, expecting [M+H]⁺ peaks consistent with C₁₉H₁₆N₃ .

Q. What are the primary research applications of 9-(2-phenylhydrazino)-acridine in biological systems?

- DNA Intercalation Studies : The planar acridine core intercalates between DNA base pairs, disrupting replication. Use fluorescence quenching assays with ethidium bromide to quantify binding affinity .

- Reactive Intermediate : The phenylhydrazino group participates in Fischer indole synthesis (acid-catalyzed cyclization with aldehydes/ketones) to generate indole derivatives for medicinal chemistry .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of phenylhydrazine substitution on the acridine ring?

- Mechanistic Insights :

- Electrophilic Aromatic Substitution : In acidic media, the acridine’s electron-deficient C9 position is activated for substitution. Optimize pH (HCl/NaOH buffers) to avoid side reactions like dimerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenylhydrazine, improving yield .

Q. What challenges arise in quantifying 9-(2-phenylhydrazino)-acridine in complex matrices (e.g., biological fluids)?

- Analytical Challenges :

- Fluorescence Interference : Endogenous fluorophores (e.g., tryptophan) may overlap with acridine’s emission. Use synchronous fluorescence spectroscopy with Δλ = 50 nm to isolate signals .

- Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (λ = 360 nm). Calibrate using deuterated internal standards (e.g., acridine-d9) .

Q. How can the phenylhydrazino group be leveraged to design derivatives with enhanced bioactivity?

- Structure-Activity Relationship (SAR) Strategies :

- Hydrazone Formation : React the hydrazino group with carbonyl compounds (e.g., benzaldehyde) to form hydrazones, which exhibit improved membrane permeability .

- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to enhance DNA cleavage activity. Characterize complexes via cyclic voltammetry and EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.